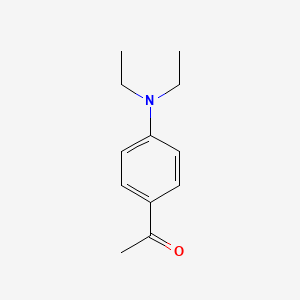

4'-Diethylaminoacetophenone

Description

The exact mass of the compound p-Diethylaminoacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(diethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBQFXWSUBFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203699 | |

| Record name | p-Diethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5520-66-1 | |

| Record name | p-Diethylaminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Diethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Diethylaminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Diethylaminoacetophenone

CAS Number: 5520-66-1

This technical guide provides a comprehensive overview of 4'-Diethylaminoacetophenone, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, detailed experimental protocols, and relevant pathway diagrams.

Core Chemical Information

This compound, also known as p-Diethylaminoacetophenone or 1-(4-(diethylamino)phenyl)ethanone, is an aromatic ketone. Its chemical structure features a phenyl ring substituted with an acetyl group and a diethylamino group at the para position.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5520-66-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 47-50 °C | |

| Boiling Point (Predicted) | 313.9 ± 25.0 °C | |

| Density (Predicted) | 0.996 ± 0.06 g/cm³ | |

| Solubility | Soluble in organic solvents. | |

| pKa (Predicted) | 3.72 ± 0.32 |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of N,N-diethylaniline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, predominantly at the para position due to the activating and para-directing nature of the diethylamino group.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation of the Friedel-Crafts acylation and can be adapted for the synthesis of this compound.

Materials:

-

N,N-diethylaniline (starting material)

-

Acetyl chloride (acylating agent)

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

Methylene chloride (solvent)

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in methylene chloride.[2]

-

Cool the mixture to 0°C using an ice/water bath.[2]

-

Slowly add a solution of acetyl chloride in methylene chloride to the cooled suspension over a period of 10 minutes.[2]

-

Following the addition of acetyl chloride, add a solution of N,N-diethylaniline in methylene chloride dropwise, maintaining the temperature at 0°C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[2]

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.[2]

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with methylene chloride.[2]

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and water.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[2]

-

The crude product can be purified by distillation or recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of the related compound, 2-bromo-1-[4-(diethylamino)phenyl]ethanone, shows characteristic fragments at m/z 176 and 108, which can be indicative of the diethylaminobenzoyl portion of the molecule.[3]

Infrared (IR) and Raman Spectroscopy

FTIR and Raman spectra are available for this compound and can be used for structural confirmation by identifying characteristic vibrational modes of the functional groups present.[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound via Friedel-Crafts acylation involves a well-defined electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. The synthesis procedure involves corrosive and water-sensitive reagents and should be performed in a well-ventilated fume hood.

Applications

This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its utility in the preparation of photocurable coatings and inks has also been noted.

References

4'-Diethylaminoacetophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of 4'-Diethylaminoacetophenone. The information is curated for professionals in research and development, offering detailed data and methodologies to support advanced applications.

Chemical Identity and Properties

This compound, a substituted aromatic ketone, is a compound of interest in various chemical and pharmaceutical research areas. Its core structure consists of an acetophenone moiety substituted at the para-position with a diethylamino group.

IUPAC Name: 1-[4-(diethylamino)phenyl]ethanone

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 5520-66-1 | ChemScene |

| Molecular Formula | C₁₂H₁₇NO | ChemScene[1] |

| Molecular Weight | 191.27 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.7354 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Chemical Structure

The chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms, highlighting the key functional groups: the ketone and the diethylamino substituent on the phenyl ring.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of N,N-diethylaniline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, predominantly at the para position due to the directing effect of the diethylamino group.

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Detailed Methodology for Friedel-Crafts Acylation:

-

Materials:

-

N,N-diethylaniline

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add acetyl chloride, dissolved in dichloromethane, to the stirred suspension. Maintain the temperature at 0°C.

-

After the addition of acetyl chloride is complete, add N,N-diethylaniline, also dissolved in dichloromethane, dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Note: This is a generalized procedure. The specific quantities of reagents, reaction times, and purification methods may need to be optimized for specific laboratory conditions and desired yields. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential when handling these reagents.

References

An In-depth Technical Guide to the Synthesis of 4'-Diethylaminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4'-Diethylaminoacetophenone, a key intermediate in the preparation of various organic compounds. The primary synthesis route involves the Friedel-Crafts acylation of N,N-diethylaniline. This document outlines the reaction pathway, provides detailed experimental protocols, and presents relevant quantitative data.

Synthesis Pathway: Friedel-Crafts Acylation

The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of N,N-diethylaniline. In this electrophilic aromatic substitution reaction, an acyl group (acetyl group) is introduced onto the aromatic ring of N,N-diethylaniline, predominantly at the para position due to the ortho,para-directing nature of the diethylamino group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and uses acetyl chloride or acetic anhydride as the acylating agent.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

N,N-diethylaniline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (as solvent)

-

Ice

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, a solution of N,N-diethylaniline in the chosen solvent (e.g., carbon disulfide) is prepared. The flask is cooled in an ice-salt bath.

-

Addition of Catalyst: Anhydrous aluminum chloride is added portion-wise to the stirred solution while maintaining a low temperature.

-

Acylation: Acetyl chloride is added dropwise from the dropping funnel to the reaction mixture. The rate of addition is controlled to keep the reaction temperature below a specified limit (see table below).

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration to ensure the reaction goes to completion.

-

Workup: The reaction mixture is then carefully poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex.

-

Neutralization and Extraction: The aqueous solution is made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent such as dichloromethane or diethyl ether.

-

Drying and Solvent Removal: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Ratios | |

| N,N-diethylaniline | 1 equivalent |

| Acetyl Chloride | 1.0 - 1.2 equivalents |

| Aluminum Chloride | 1.1 - 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Carbon Disulfide or Nitrobenzene |

| Reaction Temperature | 0 - 10 °C (during addition) |

| 25 - 50 °C (post-addition stirring) | |

| Reaction Time | 2 - 6 hours |

| Yield | |

| Typical Yield | 70 - 85% |

Signaling Pathway Diagram

While "signaling pathway" is a term more commonly used in biology, in the context of this chemical synthesis, we can visualize the logical progression of the reaction mechanism. The diagram below illustrates the key steps in the Friedel-Crafts acylation of N,N-diethylaniline.

Caption: Key steps in the Friedel-Crafts acylation mechanism.

The Photophysical Landscape of 4'-Diethylaminoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Diethylaminoacetophenone is an aromatic ketone characterized by an acetophenone core functionalized with a diethylamino group at the para position. This substitution imparts interesting photophysical properties to the molecule, making it a subject of interest in various scientific domains, including materials science and biomedical research. The electron-donating nature of the diethylamino group and the electron-accepting character of the acetyl group create a donor-acceptor system, which is often associated with solvatochromism and other environment-sensitive fluorescent behaviors. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their characterization, and presents a logical workflow for such investigations.

Core Photophysical Properties

Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides expected trends and placeholder values based on analogous compounds. Researchers are strongly encouraged to perform experimental validation for precise characterization.

| Photophysical Parameter | Expected Value/Trend | Solvent Dependency |

| Absorption Maximum (λabs) | ~320 - 360 nm | Bathochromic (red) shift with increasing solvent polarity. |

| Molar Absorptivity (ε) | High (in the order of 104 M-1cm-1) | Relatively insensitive to solvent polarity. |

| Emission Maximum (λem) | ~400 - 550 nm | Strong positive solvatochromism; significant bathochromic shift with increasing solvent polarity. |

| Stokes Shift | Large and solvent-dependent | Increases with increasing solvent polarity. |

| Fluorescence Quantum Yield (Φf) | Variable (0.1 - 0.9) | Generally decreases with increasing solvent polarity due to the formation of a twisted intramolecular charge transfer (TICT) state. |

| Excited-State Lifetime (τ) | Nanosecond range (1 - 10 ns) | Decreases with increasing solvent polarity, often paralleling the trend of the quantum yield. |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic and photophysical measurements. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maximum (λabs), and molar absorptivity (ε) of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent. From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of each diluted solution over a wavelength range of at least 250 nm to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectrum, emission maximum (λem), and relative fluorescence quantum yield (Φf) of this compound.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ) of this compound.

Methodology:

-

Sample Preparation: Use dilute solutions with an absorbance of ~0.1 at the excitation wavelength.

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at the λabs.

-

Collect the fluorescence decay profile.

-

-

Data Analysis:

-

Fit the decay curve to a single or multi-exponential decay function to extract the lifetime(s). For a single exponential decay, the intensity I(t) is given by I(t) = I0 * exp(-t/τ).

-

Logical Workflow and Visualization

The systematic investigation of the photophysical properties of this compound follows a logical progression. The workflow can be visualized as a flowchart, guiding the researcher through the necessary experimental steps and data analysis.

Caption: Experimental workflow for the photophysical characterization of this compound.

Signaling Pathways

A thorough search of the scientific literature did not reveal any established signaling pathways in which this compound is directly involved as a modulator or a probe. While its solvatochromic properties suggest potential applications in sensing local environmental changes, such as in biological membranes or protein binding sites, its role in specific cellular signaling cascades has not been documented. Therefore, a diagram for a signaling pathway involving this compound cannot be provided at this time. Researchers interested in utilizing this molecule for biological applications may need to undertake foundational studies to establish its interactions and effects within cellular systems.

The following diagram illustrates a hypothetical application workflow for evaluating a novel solvatochromic dye like this compound in a biological context, which could be a precursor to identifying its involvement in signaling.

Caption: A logical workflow for the biological evaluation of a novel solvatochromic dye.

Conclusion

This compound represents a molecule with significant potential for applications leveraging its environment-sensitive fluorescence. Its expected strong solvatochromism makes it a candidate for use as a probe in various chemical and biological systems. This guide provides a foundational understanding of its anticipated photophysical properties and the experimental methodologies required for their detailed characterization. While specific quantitative data and its involvement in signaling pathways remain to be elucidated, the provided protocols and workflows offer a clear roadmap for researchers to explore the full potential of this intriguing fluorophore. Future studies are encouraged to fill the existing data gaps and to explore its utility in drug development and as a tool for probing biological systems.

4'-Diethylaminoacetophenone solubility in ethanol, acetone, and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

4'-Diethylaminoacetophenone is consistently reported as being soluble in common organic solvents. This solubility is attributed to its molecular structure, which incorporates both polar (the carbonyl and diethylamino groups) and nonpolar (the benzene ring and ethyl groups) regions, allowing for favorable interactions with a range of solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[1][2] |

| Ketones | Acetone | Soluble[1][2] |

| Chlorinated Solvents | Dichloromethane | Soluble[1][3] |

| Water | Water | Limited solubility[2] |

It is important to note that while the compound is generally soluble in organic solvents, its solubility in water is limited[2]. This differential solubility is a critical consideration in purification processes such as extraction and crystallization.

Experimental Protocols for Solubility Determination

The absence of specific quantitative solubility data for this compound necessitates experimental determination for applications requiring precise concentrations. The following are established methodologies for determining the solubility of a solid organic compound in a given solvent.

Method 1: Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining equilibrium solubility.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol or acetone) in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant liquid.

-

Evaporate the solvent from the aliquot to dryness under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Weigh the solid residue.

-

-

Calculation:

-

The solubility can then be calculated in terms of grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Method 2: Spectroscopic Method

This method is often faster than the gravimetric method and requires a smaller amount of material.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Phase Separation:

-

Separate the solid and liquid phases as described in the Gravimetric Method (Step 2).

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

-

Spectroscopic Measurement:

-

Measure the absorbance of the standard solutions and the saturated supernatant at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer. The λmax can be determined by scanning a dilute solution of the compound across a range of UV-Visible wavelengths.

-

-

Construction of a Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions to create a calibration curve.

-

-

Determination of Solubility:

-

Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationships in solubility testing.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationships in solubility.

References

An In-Depth Technical Guide to 4'-Diethylaminoacetophenone: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Diethylaminoacetophenone is an aromatic ketone characterized by a diethylamino substituent at the para position of the acetophenone core. This substitution significantly influences the molecule's electronic and photophysical properties, making it a compound of interest in various research fields, including materials science and medicinal chemistry. The electron-donating nature of the diethylamino group coupled with the electron-withdrawing acetyl group creates a push-pull system, which is often associated with interesting photophysical behaviors such as solvatochromism and fluorescence. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, presenting available data in a structured format to facilitate research and development.

Theoretical Properties

Computational studies provide valuable insights into the intrinsic properties of a molecule. While specific theoretical studies on this compound are not extensively reported, its properties can be predicted using computational chemistry methods like Density Functional Theory (DFT). These calculations can elucidate molecular geometry, electronic structure, and spectroscopic characteristics.

Molecular and Computed Properties

The fundamental molecular and computed properties of this compound are summarized in the table below. These values are typically calculated using computational software and provide a baseline for the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChem |

| Molecular Weight | 191.27 g/mol | PubChem |

| IUPAC Name | 1-[4-(diethylamino)phenyl]ethanone | PubChem |

| CAS Number | 5520-66-1 | PubChem |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)C | PubChem |

| InChI Key | HMIBQFXWSUBFTG-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 191.131014166 | PubChem |

| Monoisotopic Mass | 191.131014166 | PubChem |

| Topological Polar Surface Area | 20.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Experimental Properties

Experimental data provides real-world characterization of a compound's behavior. This section details the available experimental data for this compound, covering its physical state and spectroscopic properties.

Physical Properties

| Property | Value | Source |

| Physical Description | Light yellow to brown powder or crystal | ChemicalBook |

| Melting Point | 49 °C | ChemicalBook |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | ChemicalBook |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.72 ± 0.32 (Predicted) | ChemicalBook |

Spectroscopic Properties

Spectroscopic analysis is crucial for structure elucidation and understanding the electronic transitions within a molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity |

| Aromatic (ortho to acetyl) | ~7.8 | d |

| Aromatic (ortho to N(Et)₂) | ~6.6 | d |

| N-CH₂ | ~3.4 | q |

| Acetyl-CH₃ | ~2.5 | s |

| N-CH₂-CH₃ | ~1.2 | t |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm, predicted) |

| C=O | ~196 |

| Aromatic (C-N) | ~153 |

| Aromatic (C-C=O) | ~126 |

| Aromatic (CH, ortho to acetyl) | ~130 |

| Aromatic (CH, ortho to N(Et)₂) | ~110 |

| N-CH₂ | ~44 |

| Acetyl-CH₃ | ~26 |

| N-CH₂-CH₃ | ~12 |

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2970 | C-H stretch (alkyl) | Medium |

| ~1660 | C=O stretch (aryl ketone) | Strong |

| ~1600, ~1520 | C=C stretch (aromatic) | Medium-Strong |

| ~1360 | C-N stretch (aromatic amine) | Medium |

The UV-Vis absorption spectrum is sensitive to the electronic structure and conjugation within the molecule. The presence of the electron-donating diethylamino group and the electron-withdrawing acetyl group leads to a significant intramolecular charge transfer (ICT) band.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Data not available | Data not available | Data not available |

The absorption maximum is expected to show a bathochromic (red) shift in more polar solvents, a phenomenon known as positive solvatochromism.

The photophysical properties, such as fluorescence emission, quantum yield, and lifetime, are critical for applications in materials science and as fluorescent probes.

| Property | Value |

| Fluorescence Emission Maximum (λem) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

| Fluorescence Lifetime (τF) | Data not available |

Like its dimethylamino analog, this compound is expected to exhibit fluorescence, with the emission characteristics also being solvent-dependent.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research.

General Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR : Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing : Apply Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

General Protocol for UV-Visible Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrument Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent that was used to prepare the sample solutions.

-

Data Acquisition : Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis : Determine the λmax and the corresponding absorbance. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

General Protocol for Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup : Turn on the fluorescence spectrometer and allow the lamp to stabilize. Select an appropriate excitation wavelength, typically the λmax determined from the UV-Vis spectrum.

-

Data Acquisition : Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Quantum Yield Measurement (Relative Method) :

-

Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

-

Record the fluorescence spectrum of the standard under the same experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Biological Activity

While extensive studies on the biological activity of this compound are limited, related substituted acetophenones have been investigated for various pharmacological properties. Acetophenone derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and potential acetylcholinesterase inhibitory effects.[1] The presence of the amino group in such structures can be crucial for their biological action.[2] Further research is needed to specifically evaluate the biological profile and potential therapeutic applications of this compound.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Intramolecular Charge Transfer (ICT) Phenomenon

Caption: Intramolecular Charge Transfer process in this compound.

Conclusion

This compound presents an interesting molecular scaffold with potential for further exploration in materials science and medicinal chemistry. This guide has summarized the currently available theoretical and experimental data, highlighting the areas where further research is needed. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into the properties of this compound. The push-pull electronic nature of this compound suggests a rich photophysical behavior that, once fully characterized, could be harnessed for various applications. Future studies should focus on obtaining detailed experimental spectroscopic and photophysical data, as well as exploring its biological activity profile.

References

An In-Depth Technical Guide to the Mechanism of Action of 4'-Diethylaminoacetophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core mechanism of action of 4'-Diethylaminoacetophenone, a key component in Type II photoinitiator systems. The document outlines the fundamental photochemical processes, presents relevant quantitative data, describes standard experimental protocols for characterization, and discusses its applications in fields such as drug delivery and tissue engineering.

Introduction: The Role of Photoinitiators in Polymerization

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a solid, cross-linked polymer network. This technology is pivotal in a multitude of applications, from industrial coatings and 3D printing to the fabrication of highly specialized biomedical devices.[1][2] The efficiency and speed of photopolymerization are critically dependent on the photoinitiator, a compound that absorbs light and generates reactive species—typically free radicals or cations—to initiate polymerization.[3]

Photoinitiators are broadly classified into two categories:

-

Type I Photoinitiators: These undergo unimolecular bond cleavage upon light absorption to directly generate free radicals.[3][4]

-

Type II Photoinitiators: These require a co-initiator or synergist. Upon excitation by light, the Type II photoinitiator undergoes a bimolecular reaction with the co-initiator to produce the initiating radicals.[3][4]

This compound belongs to the Type II class of photoinitiators. It is an aromatic ketone that, when paired with a suitable co-initiator (typically a tertiary amine), forms a highly efficient system for initiating free-radical polymerization upon exposure to UV light.[5] Understanding its mechanism is crucial for optimizing formulations in applications requiring precise control over curing kinetics and material properties.

Core Mechanism of Action: A Bimolecular Pathway

The function of this compound is not a solitary one; it operates through a cooperative, bimolecular mechanism involving a co-initiator. The most common co-initiators for this class of compounds are tertiary amines, such as Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB).[6][7] The process can be broken down into several key steps upon irradiation with UV light.

-

Photoexcitation (S₀ → S₁): The process begins with the this compound molecule absorbing a photon of UV light. This absorption promotes an electron from the ground state (S₀) to an excited singlet state (S₁). The efficiency of this step is dictated by the molecule's absorption spectrum overlapping with the emission spectrum of the light source.[3]

-

Intersystem Crossing (S₁ → T₁): The excited singlet state is typically short-lived. It rapidly undergoes intersystem crossing (ISC), a non-radiative transition to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in the Type II mechanism.[8]

-

Exciplex Formation and Electron Transfer: The excited triplet state of the this compound interacts with the ground-state amine co-initiator. This interaction often leads to the formation of an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the electron-donating amine to the excited ketone. This results in the formation of a ketone radical anion and an amine radical cation.

-

Proton Transfer and Radical Generation: Following the electron transfer, a proton is typically abstracted from a carbon atom adjacent to the nitrogen of the amine radical cation by the ketone radical anion. This proton transfer is a critical step that yields two distinct radical species:

-

α-Amino Radical: This is a highly reactive free radical generated from the amine co-initiator. It is the primary species responsible for initiating the polymerization of monomer units (e.g., acrylates).

-

Ketyl Radical: This radical is formed from the this compound. It is generally less reactive than the α-amino radical and may participate in termination reactions, although its primary role is the result of the hydrogen abstraction process.[6]

-

The α-amino radical then attacks the double bond of a monomer molecule, marking the beginning of the polymer chain propagation.

Visualizing the Mechanism of Action

The signaling pathway described above is illustrated in the following diagram.

References

- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. hampfordresearch.com [hampfordresearch.com]

- 8. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

Key spectral data for 4'-Diethylaminoacetophenone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 4'-Diethylaminoacetophenone, a compound of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols for the acquisition of these spectra, ensuring reproducibility and methodological clarity.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H (ortho to C=O) |

| 6.65 | d | 2H | Ar-H (ortho to N(CH₂CH₃)₂) |

| 3.42 | q | 4H | -N(CH₂ CH₃)₂ |

| 2.51 | s | 3H | -C(=O)CH₃ |

| 1.18 | t | 6H | -N(CH₂CH₃ )₂ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O |

| 153.2 | Ar-C (para to C=O) |

| 130.5 | Ar-CH (ortho to C=O) |

| 125.0 | Ar-C (ipso to C=O) |

| 110.8 | Ar-CH (ortho to N(CH₂CH₃)₂) |

| 44.4 | -N(CH₂ CH₃)₂ |

| 26.2 | -C(=O)CH₃ |

| 12.6 | -N(CH₂CH₃ )₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2970 - 2850 | C-H stretch (aliphatic) |

| 1665 | C=O stretch (aromatic ketone) |

| 1600, 1520 | C=C stretch (aromatic) |

| 1350 | C-N stretch |

| 1200 - 1000 | C-H in-plane bending |

| 820 | C-H out-of-plane bending (para-disubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 191 | 60 | [M]⁺ (Molecular Ion) |

| 176 | 100 | [M - CH₃]⁺ |

| 148 | 45 | [M - COCH₃]⁺ |

| 120 | 30 | [M - N(CH₂CH₃)₂]⁺ |

Experimental Protocols & Workflow

The acquisition of high-quality spectral data is fundamental to accurate chemical characterization. The following diagram and protocols outline the standardized workflow and methodologies for the spectroscopic analysis of this compound.

The Untapped Potential of 4'-Diethylaminoacetophenone in Modern Organic Synthesis: A Technical Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Diethylaminoacetophenone, a substituted aromatic ketone, represents a promising yet underexplored scaffold in the landscape of organic synthesis. While its structural analogs, notably 4'-dimethylaminoacetophenone, have found utility as intermediates and photosensitizers, the specific applications of the diethylamino variant remain largely uncharted territory. This technical guide consolidates the available information on analogous compounds to extrapolate and propose novel applications of this compound, focusing on its potential as a versatile building block for heterocyclic synthesis and as a candidate for photoredox catalysis. This document aims to serve as a foundational resource to stimulate further research and development in leveraging this compound for the creation of complex molecular architectures and innovative synthetic methodologies.

Introduction: The Case for this compound

Acetophenone derivatives are fundamental building blocks in organic chemistry, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of a dialkylamino group at the para-position significantly influences the electronic properties of the acetophenone core, enhancing its nucleophilicity and rendering it a valuable synthon for various transformations. While the methyl-substituted analog has been more extensively studied, this compound offers unique steric and electronic properties that could lead to novel reactivity and selectivity in organic reactions. This guide will explore its potential in two key areas: as a precursor for heterocyclic compounds and as a photosensitizer in light-mediated reactions.

Potential Application I: A Versatile Precursor for Heterocyclic Scaffolds

The acetyl group and the electron-rich aromatic ring of this compound make it an ideal starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis of Chalcones and Flavonoids

One of the most established applications of acetophenones is in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids. The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Hypothetical Experimental Protocol for Chalcone Synthesis:

-

Reaction: Claisen-Schmidt Condensation

-

Reactants: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq)

-

Catalyst: Sodium Hydroxide (2.0 eq)

-

Solvent: Ethanol

-

Procedure: To a stirred solution of this compound and the substituted benzaldehyde in ethanol at room temperature, an aqueous solution of sodium hydroxide is added dropwise. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and then recrystallized from ethanol to yield the corresponding chalcone.

This approach could be used to synthesize a library of novel chalcones with the 4-diethylaminophenyl moiety, which could then be cyclized to form flavonoids, known for their diverse biological activities.

Table 1: Hypothetical Yields for Chalcone Synthesis

| Entry | Substituted Benzaldehyde | Hypothetical Product | Hypothetical Yield (%) |

| 1 | Benzaldehyde | 1-(4-(Diethylamino)phenyl)-3-phenylprop-2-en-1-one | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-(Diethylamino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-(Diethylamino)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 88 |

| 4 | 4-Nitrobenzaldehyde | 1-(4-(Diethylamino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75 |

Note: These are hypothetical yields based on similar reactions and are intended for illustrative purposes.

Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity. The reactivity of the acetyl group in this compound makes it a suitable candidate for various MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction, to produce libraries of dihydropyridines and dihydropyrimidinones, respectively.

Logical Workflow for MCR Library Synthesis:

Caption: Workflow for generating a diverse library of heterocyclic compounds using this compound in multicomponent reactions.

Potential Application II: A Candidate for Photoredox Catalysis

The electron-donating diethylamino group is expected to lower the oxidation potential of the acetophenone core, making this compound a potential candidate for use as an organic photosensitizer in photoredox catalysis. Upon excitation with light, it could initiate electron transfer processes to activate substrates for various organic transformations.

Photophysical Properties and Photosensitization

While specific photophysical data for this compound is scarce in the literature, analogous aromatic ketones with amino substituents are known to exhibit strong absorption in the UV-A and near-visible regions and can act as photoinitiators. It is plausible that this compound possesses similar properties, enabling it to absorb light and reach an excited state capable of engaging in energy or electron transfer.

Proposed Photosensitization Pathway:

4'-Diethylaminoacetophenone and its Derivatives in Medicinal Chemistry: A Technical Guide

Disclaimer: Information regarding the specific medicinal chemistry of 4'-diethylaminoacetophenone and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview of the closely related class of 4'-dialkylaminoacetophenone derivatives, with a focus on 4'-dimethylaminoacetophenone, to infer the potential therapeutic applications and chemical properties of their diethylamino counterparts. The synthesis, biological activities, and experimental protocols detailed herein primarily pertain to these related analogs.

Introduction to 4'-Dialkylaminoacetophenones

4'-Dialkylaminoacetophenones are a class of organic compounds characterized by an acetophenone core substituted at the 4-position with a dialkylamino group. These compounds serve as versatile scaffolds in medicinal chemistry due to their synthetic accessibility and diverse pharmacological activities. The general structure consists of a phenyl ring attached to a ketone and a tertiary amine, which can be readily modified to modulate their physicochemical and biological properties.

The lone pair of electrons on the nitrogen atom of the dialkylamino group can participate in resonance with the aromatic ring and the carbonyl group, influencing the molecule's electronic properties and reactivity. This electronic feature is often crucial for their interaction with biological targets.

Synthesis of 4'-Dialkylaminoacetophenone Derivatives

The synthesis of 4'-dialkylaminoacetophenone derivatives can be achieved through several established organic chemistry reactions. A common method involves the Friedel-Crafts acylation of a corresponding N,N-dialkylaniline.

General Synthetic Workflow:

Methodological & Application

Synthesis of 4'-Diethylaminoacetophenone: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4'-diethylaminoacetophenone, a valuable intermediate in the pharmaceutical and chemical industries. The detailed experimental protocol outlines the synthesis via the Friedel-Crafts acylation of N,N-diethylaniline. This application note includes a thorough description of the reaction mechanism, a step-by-step procedure, purification methods, and characterization data. All quantitative information is presented in clear, tabular format, and a logical workflow diagram is provided for enhanced clarity.

Introduction

This compound is an aromatic ketone that serves as a key building block in the synthesis of various organic compounds, including pharmaceutical agents and dyes. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of N,N-diethylaniline. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of the substituted aniline. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acylating agent, usually acetyl chloride or acetic anhydride. The diethylamino group is a strongly activating, ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via a classical Friedel-Crafts acylation mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) reacts with the acylating agent (e.g., acetyl chloride, CH₃COCl) to form a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-diethylaniline attacks the acylium ion. The diethylamino group directs the substitution to the para position.

-

Deprotonation: A weak base removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.

It is important to note that the amine functionality can complex with the Lewis acid catalyst, which can deactivate the ring and complicate the reaction. Therefore, careful control of the reaction conditions and stoichiometry is crucial for a successful synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from N,N-diethylaniline and acetyl chloride.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Ethanol | C₂H₅OH | 46.07 |

| Hexane | C₆H₁₄ | 86.18 |

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Melting point apparatus

-

NMR spectrometer

-

HPLC system

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the stirred suspension via the addition funnel. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Substrate: Dissolve N,N-diethylaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.

Data Presentation

| Parameter | Value |

| Theoretical Yield | Calculated based on the limiting reagent (N,N-diethylaniline) |

| Actual Yield | To be determined experimentally |

| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |

| Melting Point | To be determined experimentally (literature values may vary) |

| Appearance | Typically a yellowish solid |

Characterization Data (Hypothetical - requires experimental verification):

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 3.4 (q, 4H, -NCH₂CH₃), 2.5 (s, 3H, -COCH₃), 1.2 (t, 6H, -NCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5 (C=O), 152.0 (C-N), 130.5 (Ar-CH), 125.0 (Ar-C), 110.5 (Ar-CH), 44.5 (-NCH₂CH₃), 26.0 (-COCH₃), 12.5 (-NCH₂CH₃) |

| HPLC Purity | >95% (typical) |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Friedel-Crafts Acylation

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Application Notes & Protocols: A Step-by-Step Guide to Using 4'-Diethylaminoacetophenone in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4'-Diethylaminoacetophenone belongs to the class of aromatic ketones containing an amino group, which are widely recognized for their role in photopolymerization. These compounds typically function as Type II photoinitiators .[1][2] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II photoinitiators require a bimolecular reaction with a co-initiator (or synergist) to generate initiating species.[1][2] The most common co-initiators are tertiary amines, which act as hydrogen donors.[1][3]

Upon exposure to UV light of an appropriate wavelength, the photoinitiator is promoted to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two distinct radicals: an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[4] The radical derived from the amine is typically the primary species responsible for initiating the polymerization of monomers like acrylates and methacrylates.[1][4] This system is crucial in applications ranging from dental resins and coatings to advanced 3D printing for drug delivery systems.[3][5]

This document provides a comprehensive guide to the use of this compound and similar amino-substituted ketone photoinitiators in photopolymerization, covering safety, mechanisms, experimental protocols, and data presentation.

Safety and Handling

Proper safety precautions are critical when handling photopolymerization components.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[6][7]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or dust.[6][8]

-

Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area immediately with soap and plenty of water.[7][8]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8][9]

-

Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[6][8]

Mechanism of Action: Type II Photoinitiation

The photopolymerization process initiated by a this compound/amine system involves several key steps, from photoexcitation to polymer chain growth.

Caption: Type II photoinitiation and polymerization pathway.

Experimental Protocols

This section outlines the protocols for preparing a photocurable resin and monitoring the polymerization process.

Materials and Reagents

| Component | Example | Purpose | Typical Conc. (% w/w) |

| Photoinitiator (PI) | This compound or similar | Absorbs UV light to start the reaction | 0.1 - 2.0% |

| Co-initiator | Ethyl-4-(dimethylamino)benzoate (EDMAB)[3] | Hydrogen donor, forms initiating radical | 0.5 - 2.5% |

| Monomer | Ethoxylated Bisphenol A Diacrylate (EBPADMA) | Forms the polymer backbone | 40 - 70% |

| Crosslinker | 1,6-Hexanediol diacrylate (HDDA)[10] | Increases crosslink density and stiffness | 20 - 50% |

| Reactive Diluent | Hydroxyethyl Methacrylate (HEMA)[3] | Reduces viscosity, improves handling | 10 - 30% |

Protocol 1: Formulation of a Photocurable Resin

This protocol describes the preparation of a 10g batch of a simple acrylate-based resin.

Workflow Diagram:

Caption: Workflow for preparing a photocurable resin formulation.

Step-by-Step Procedure:

-

Preparation: In an amber glass vial to protect from ambient light, add the liquid components (Monomer, Crosslinker, Reactive Diluent) according to the desired weight percentages.

-

Initial Mixing: Place a small magnetic stir bar in the vial and mix the components at room temperature for 15-20 minutes until a homogenous solution is formed.

-

Addition of Initiator System: Weigh the photoinitiator (this compound) and the co-initiator (e.g., EDMAB) and add them to the liquid mixture.

-

Final Mixing: Tightly cap the vial and wrap it in aluminum foil to prevent light exposure. Continue stirring until all solid components are fully dissolved. Gentle warming (up to 40°C) can be applied to facilitate dissolution.

-

Degassing: To remove dissolved air that can inhibit polymerization, centrifuge the formulation or place it in a vacuum desiccator until bubbles are no longer visible.

-

Storage: The prepared resin should be stored in a dark, cool place until use.

Protocol 2: Monitoring Photopolymerization Kinetics

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the polymerization kinetics by tracking the disappearance of the monomer's reactive groups.[4]

Step-by-Step Procedure:

-

Sample Preparation: Place a small drop of the formulated resin between two transparent salt plates (e.g., KBr) or on a single plate, depending on the instrument setup.

-

Baseline Spectrum: Record an initial IR spectrum before UV exposure. The peak of interest is typically the acrylate C=C double bond, which appears around 1635 cm⁻¹.

-

Initiate Polymerization: Expose the sample to a UV light source with an appropriate wavelength (e.g., 365 nm LED), which should overlap with the absorption spectrum of the photoinitiator.[4][11]

-

Real-Time Monitoring: Continuously acquire FTIR spectra at set intervals (e.g., every 0.1 to 1 second) during the UV exposure.[4]

-

Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [1 - (Peak Area_t / Peak Area_0)] x 100 Where Peak Area_t is the area of the acrylate peak at time t, and Peak Area_0 is the initial peak area.

-

Kinetic Plots: Plot the Degree of Conversion (%) as a function of time (s) to obtain the polymerization profile. The slope of this curve represents the rate of polymerization.

Data Presentation

Quantitative data is essential for characterizing and optimizing photopolymerization systems.

Physicochemical Properties

The properties of a representative Type II photoinitiator, 4-(Dimethylamino)acetophenone, are listed below.

| Property | Value | Reference |

| CAS Number | 2124-31-4 | [12][13] |

| Molecular Formula | C₁₀H₁₃NO | [12][13] |

| Molecular Weight | 163.22 g/mol | [12][13] |

| Appearance | Solid | - |

| λmax (Absorption Max) | ~320-380 nm (Varies with solvent) | [11] |

Polymerization Kinetics

The performance of a photoinitiator system is evaluated by its polymerization kinetics. Key parameters include the final degree of conversion and the polymerization rate.

| Photoinitiator System | Monomer System | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate (%/s) |

| DEABP (0.5 wt%) | Dimethacrylate Resin | 20 | ~65 | ~1.5 |

| CQ / EDMAB (0.5/0.5 wt%) | BisGMA/HEMA | 50 | ~70-80 | ~2.0-3.0 |

| ITX / EDB (1/1 wt%) | Methyl Methacrylate | 10 | ~80 | > 4.0 |

(Note: Data is illustrative, based on typical values found in literature for Type II systems.[3][4][11] Actual results will vary based on the specific formulation, sample thickness, and experimental conditions.) The efficiency of polymerization is influenced by factors such as light intensity, photoinitiator concentration, and the presence of oxygen, which can inhibit the reaction.[14]

Applications in Drug Development and Research

The precise spatial and temporal control offered by photopolymerization makes it a valuable tool in the pharmaceutical and biomedical fields.[15][16]

-

3D Printing for Drug Delivery: Photopolymerization-based 3D printing techniques like stereolithography (SLA) are used to fabricate customized drug delivery devices with complex geometries and tailored release profiles.[5][17]

-

Hydrogel Formation: Biocompatible hydrogels for tissue engineering and controlled drug release can be formed by photopolymerizing precursor solutions.[16] The process is rapid and can be performed under physiological conditions.

-

Microneedles and Implants: The technology enables the creation of minimally invasive microneedles for transdermal drug delivery and biodegradable implants that release therapeutic agents over time.[5]

References

- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3D Printing a Mechanically-Tunable Acrylate Resin on a Commercial DLP-SLA Printer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 13. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 14. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]

- 15. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. voxelmatters.com [voxelmatters.com]

Characterization of 4'-Diethylaminoacetophenone: A Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the characterization of 4'-Diethylaminoacetophenone. It includes detailed application notes and experimental protocols for spectroscopic, chromatographic, and thermal analysis methods. All quantitative data is summarized for clear comparison, and workflows are visualized to facilitate understanding.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the conjugated aromatic system.

Quantitative Data:

| Parameter | Value | Solvent |

| λmax (π → π) | ~242 nm | Methanol/Ethanol |

| λmax (n → π) | ~300 nm | Methanol/Ethanol |

Note: The n → π transition of the carbonyl group is expected to be weak.*

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol or ethanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank: Use the solvent (methanol or ethanol) as a blank to zero the instrument.

-

Analysis: Record the UV-Vis spectrum from 200 to 400 nm in a 1 cm quartz cuvette.

-

Data Processing: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, such as the carbonyl group, aromatic ring, and C-N bonds.

Quantitative Data:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aromatic Ketone) | 1665 - 1685 |

| C=C (Aromatic) | 1580 - 1600 |

| C-N (Aromatic Amine) | 1250 - 1360 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2970 |

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Background: Record a background spectrum of the empty sample compartment.

-

Analysis: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Processing: Identify and label the characteristic absorption peaks corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Quantitative Data (¹H NMR, estimated, in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.5 | Singlet | 3H |

| -CH₂- (ethyl) | ~3.4 | Quartet | 4H |

| -CH₃ (ethyl) | ~1.2 | Triplet | 6H |

| Aromatic H (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic H (ortho to N) | ~6.7 | Doublet | 2H |

Quantitative Data (¹³C NMR, estimated, in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~196 |

| Aromatic C (quaternary, attached to C=O) | ~125 |

| Aromatic C (quaternary, attached to N) | ~153 |

| Aromatic C-H (ortho to C=O) | ~130 |

| Aromatic C-H (ortho to N) | ~110 |

| -CH₂- (ethyl) | ~44 |

| -CH₃ (acetyl) | ~26 |

| -CH₃ (ethyl) | ~12 |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all signals.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Quantitative Data (illustrative):

| Parameter | Value |

| Retention Time | ~5-10 min |

Note: Retention time is highly dependent on the specific method conditions.

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

Instrumentation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set the UV detector to the λmax determined by UV-Vis spectroscopy (e.g., ~242 nm or ~300 nm).

-

-